molecular formula C26H25N5O5S B2981606 Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 309969-65-1

Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No. B2981606
CAS RN: 309969-65-1
M. Wt: 519.58
InChI Key: DZVUFOXHZSKURZ-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C26H25N5O5S and its molecular weight is 519.58. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization for Antimicrobial Applications

Compounds structurally related to Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate have been synthesized and characterized for their potential antimicrobial properties. For instance, new quinazolines have been explored for antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007). Similarly, other research has focused on developing polysubstituted pyrrole derivatives through metal-free synthesis, showcasing efficient methods for creating compounds with potential applications in various domains, including antimicrobial activity (Kumar, Rāmānand, & Tadigoppula, 2017).

Antibacterial, Antiurease, and Antioxidant Activities

Further research into compounds containing the furan-2-carbonylamino moiety has yielded findings on their antibacterial, antiurease, and antioxidant activities. One study synthesized a series of new 1,2,4-triazole Schiff base and amine derivatives, evaluating their effectiveness in these regards, indicating significant potential for medical and biological applications (Sokmen et al., 2014).

Antimicrobial Study of Fused Derivatives

The synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, including those with furan-2-yl components, has been explored for antimicrobial activity against bacterial and fungal strains. This research opens avenues for the development of novel antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020).

Renewable PET and Reaction Pathways

In a different approach, research on reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions involving ethylene and biomass-derived furans, like those related to Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate, has shown potential for the production of biobased terephthalic acid precursors. This aligns with efforts to create renewable polyethylene terephthalate (PET) from sustainable sources (Pacheco, Labinger, Sessions, & Davis, 2015).

properties

IUPAC Name

ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5S/c1-3-35-25(34)18-9-11-19(12-10-18)28-23(32)16-37-26-30-29-22(15-27-24(33)21-8-5-13-36-21)31(26)20-7-4-6-17(2)14-20/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVUFOXHZSKURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

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